

Spectroscopic and Mechanistic Insights into 1,2,4,5-Benzenetetramine: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of **1,2,4,5-benzenetetramine**, focusing on its tetrahydrochloride salt, a compound of significant interest in materials science and pharmacology. This document details available Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopic data, outlines experimental protocols for obtaining such data, and explores its role as a signaling pathway inhibitor.

Spectroscopic Data of 1,2,4,5-Benzenetetramine Tetrahydrochloride

Quantitative spectroscopic data for **1,2,4,5-benzenetetramine** tetrahydrochloride is not readily available in the public domain. However, based on the known structure and typical spectroscopic values for analogous aromatic amines, a predicted data set is presented below. These tables are intended to serve as a reference for researchers in the analysis of this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data



Chemical Shift (δ)	Multiplicity	Integration	Assignment
~7.0-7.5	Singlet	2H	Ar-H
~4.0-5.0 (broad)	Singlet	12H	-NH₃+

Note: Spectra recorded in a suitable deuterated solvent such as DMSO-d₆. The broadness of the amine proton signal is due to quadrupole broadening and exchange with residual water.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~130-140	C-NH ₃ +
~115-125	С-Н

Note: Spectra recorded in a suitable deuterated solvent such as DMSO-d₆.

Table 3: FTIR Spectroscopic Data

An FTIR spectrum for **1,2,4,5-Benzenetetramine** tetrahydrochloride is available on the SpectraBase database.[1][2] While the full spectrum requires access to the database, the expected characteristic absorption bands are listed below.

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode
3200-3500 (broad)	N-H	Stretching (Amine salt)
3000-3100	С-Н	Aromatic Stretching
1600-1650	N-H	Bending (Amine salt)
1450-1550	C=C	Aromatic Ring Stretching
800-900	С-Н	Out-of-plane Bending (Substituted benzene)



Experimental Protocols

The following sections provide detailed methodologies for the synthesis and spectroscopic analysis of **1,2,4,5-benzenetetramine** tetrahydrochloride.

Synthesis of 1,2,4,5-Benzenetetramine Tetrahydrochloride

A common synthetic route involves the reduction of a dinitro-diamino precursor.[3]

Procedure:

- Ammonolysis: 4,6-dinitro-m-dichlorobenzene is subjected to ammonolysis to yield 4,6-dinitro-1,3-diaminobenzene.[3]
- Catalytic Hydrogenation: The resulting 4,6-dinitro-1,3-diaminobenzene is reduced via catalytic hydrogenation in an organic solvent (e.g., ethanol, tetrahydrofuran, or dimethylformamide) using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.[3]
- Salt Formation: Upon completion of the reduction, hydrochloric acid is added to the reaction
 mixture to precipitate the desired 1,2,4,5-benzenetetramine as its tetrahydrochloride salt.[3]
- Isolation: The product is then isolated by filtration, washed with a suitable solvent, and dried.

 [3]

A detailed, patented preparation method is as follows:

- In an inert atmosphere, 480 g of 1,5-diamino-2,4-dinitrobenzene, 5.5 g of tin powder, and 9.6 g of a Pt/C catalyst are added to a 2-gallon autoclave.
- 2000 mL of ethanol, previously treated with nitrogen, is added, and the autoclave is sealed and purged with nitrogen.
- The autoclave is heated to 70 °C and pressurized with hydrogen to 300 psi, with the reaction held at 80.5 °C and 300 psi for 2 hours.
- After the reaction, the mixture is filtered into a precipitation vessel and cooled to 15 °C.



- 1,2,4,5-benzenetetramine tetrahydrochloride is precipitated by adding 1400 mL of 12.1 M
 HCl.
- The solid is collected and washed with 12.1 M HCl and then ethanol, followed by partial drying at 40 °C under nitrogen and vacuum, yielding 557.3 g (81% yield).[4]

NMR Spectroscopy

Sample Preparation:

- Weigh approximately 5-10 mg of the **1,2,4,5-benzenetetramine** tetrahydrochloride sample.
- Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube. The concentration should be around 0.1-0.2 M.[5]
- Ensure the sample is fully dissolved; if not, gentle warming or sonication may be applied. If solid particles remain, the solution should be filtered.[6]

Data Acquisition:

- The NMR spectra should be recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H NMR).
- The spectrometer's magnetic field should be shimmed to ensure homogeneity.
- For ¹H NMR, a typical experiment involves a 30-90° pulse angle with 8 to 16 scans and an acquisition time of 2-4 seconds.[6]
- For ¹³C NMR, a larger number of scans will be necessary to achieve an adequate signal-tonoise ratio.
- Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[6]

FTIR Spectroscopy

For solid samples like **1,2,4,5-benzenetetramine** tetrahydrochloride, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly used.



ATR-FTIR Method:

- Ensure the ATR crystal is clean before use.
- Place a small amount of the powdered sample directly onto the ATR crystal.
- Apply pressure using the pressure clamp to ensure good contact between the sample and the crystal.[7]
- Record the spectrum, typically in the range of 4000-400 cm⁻¹.
- A background spectrum of the empty ATR crystal should be recorded and subtracted from the sample spectrum.[8]

KBr Pellet Method:

- Grind approximately 1-2 mg of the sample with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[7]
- Place the mixture into a pellet die and apply pressure with a hydraulic press to form a transparent pellet.[7]
- Place the KBr pellet in the sample holder of the FTIR instrument and acquire the spectrum.

Signaling Pathway Inhibition

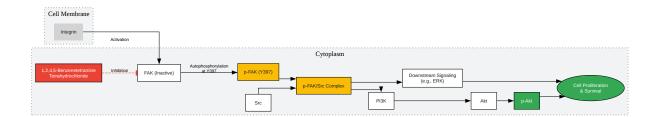
1,2,4,5-Benzenetetramine tetrahydrochloride, also known as FAK Inhibitor 14 or Y15, is a cell-permeable, selective inhibitor of Focal Adhesion Kinase (FAK).[4] FAK is a non-receptor tyrosine kinase that is overexpressed in many tumors and plays a crucial role in cell survival, proliferation, and motility.[3][9]

The primary mechanism of FAK activation involves autophosphorylation at the Tyrosine-397 (Y397) site.[3] This phosphorylation creates a high-affinity binding site for the SH2 domain of Src family kinases. The binding of Src to phosphorylated FAK leads to a signaling cascade that activates downstream pathways, including the PI3K/Akt and ERK pathways, promoting cell survival and proliferation.[3][10]



1,2,4,5-Benzenetetramine tetrahydrochloride acts by targeting and blocking the autophosphorylation of the Y397 site of FAK.[3][9][11] This inhibition prevents the recruitment of Src and subsequent downstream signaling, leading to decreased cell viability, increased cell detachment, and apoptosis in cancer cells.[3][4]

Below is a diagram illustrating the FAK signaling pathway and the inhibitory action of **1,2,4,5-benzenetetramine** tetrahydrochloride.

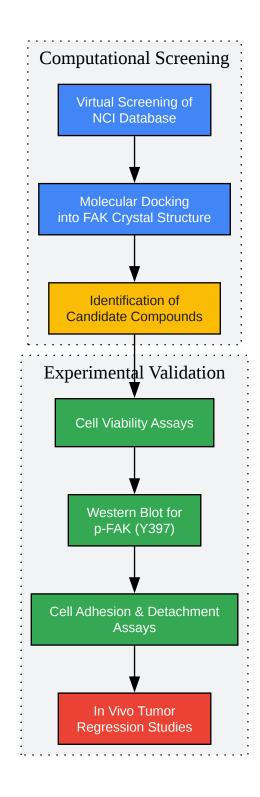


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Caption: FAK signaling pathway and its inhibition.

The logical workflow for identifying **1,2,4,5-benzenetetramine** tetrahydrochloride as a FAK inhibitor involved computational screening followed by experimental validation.





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Caption: Workflow for FAK inhibitor identification.



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